

Tivozanib vs. Sorafenib in Advanced Renal Cell Carcinoma: A Comparative Guide

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Compound of Interest

Compound Name: Tivozanib-d6

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tivozanib and sorafenib for the treatment of advanced renal cell carcinoma (RCC), focusing on clinical efficacy, safety profiles, and mechanisms of action. The information is supported by data from pivotal clinical trials, primarily the TIVO-3 study, to aid in research and drug development efforts.

Efficacy and Clinical Outcomes

Tivozanib has demonstrated a statistically significant improvement in progression-free survival (PFS) compared to sorafenib in patients with advanced renal cell carcinoma who have received prior systemic therapies. However, this benefit in PFS has not consistently translated into a significant improvement in overall survival (OS). The objective response rates (ORR) also tend to favor tivozanib.

TIVO-3 Trial: Key Efficacy Data

The TIVO-3 trial was a randomized, open-label, multicenter phase 3 study that evaluated the efficacy and safety of tivozanib compared with sorafenib in patients with highly refractory metastatic RCC who had failed at least two prior systemic regimens.^{[1][2][3]}

Efficacy Endpoint	Tivozanib	Sorafenib	Hazard Ratio (HR) / p-value	Citation
Median Progression-Free Survival (PFS)	5.6 months	3.9 months	HR: 0.73; p=0.016	[1]
Progression-Free Survival Rate at 2 years	18%	5%	-	[2]
Median Overall Survival (OS)	16.4 months	19.2 months	HR: 0.97; p=0.78	[4]
Objective Response Rate (ORR)	18%	8%	-	[2]

TIVO-1 Trial: First-Line Treatment Setting

The TIVO-1 trial evaluated tivozanib versus sorafenib as an initial targeted therapy for metastatic RCC.[5]

Efficacy Endpoint	Tivozanib	Sorafenib	Hazard Ratio (HR) / p-value	Citation
Median Progression-Free Survival (PFS)	11.9 months	9.1 months	HR: 0.797; p=0.042	[5]
Median Overall Survival (OS)	28.8 months	29.3 months	HR: 1.245; p=0.105	[5]

Safety and Tolerability

Tivozanib and sorafenib exhibit distinct safety profiles. Tivozanib is more commonly associated with hypertension, while sorafenib is more frequently linked to hand-foot skin reactions and diarrhea.[5] Patients treated with tivozanib have generally experienced fewer dose reductions and interruptions due to adverse events compared to those on sorafenib.[2]

TIVO-3 Trial: Common Adverse Events (Grade 3 or 4)

Adverse Event	Tivozanib (Grade 3/4)	Sorafenib (Grade 3/4)	Citation
Hypertension	20%	14%	[4]
Hand-foot skin reaction	Not Reported as a leading AE	Not Reported as a leading AE	
Diarrhea	Not Reported as a leading AE	Not Reported as a leading AE	

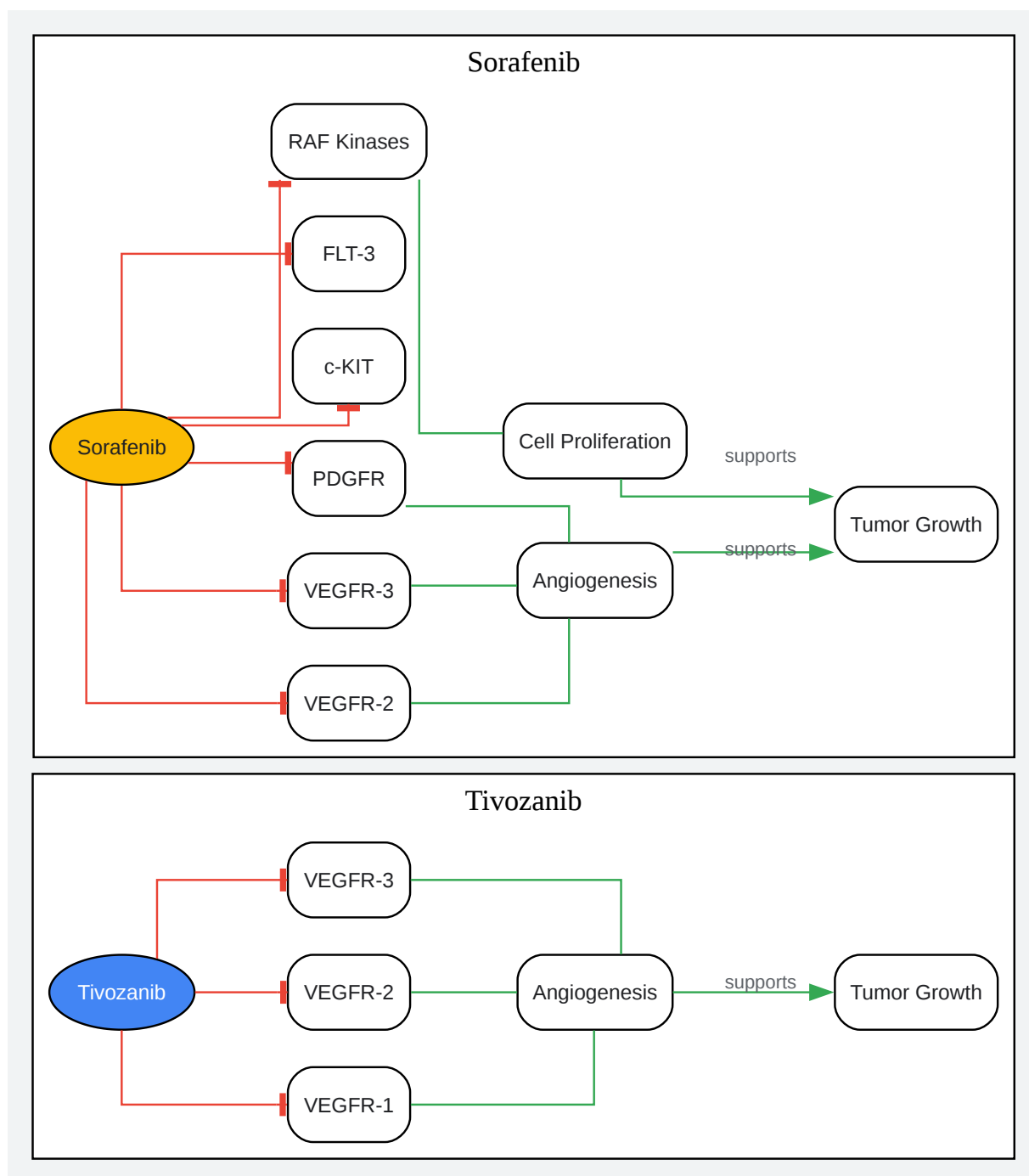
Note: While specific Grade 3/4 rates for hand-foot syndrome and diarrhea in the TIVO-3 trial were not detailed in the provided search results, they are well-documented side effects of sorafenib.

Mechanism of Action

Both tivozanib and sorafenib are tyrosine kinase inhibitors (TKIs) that target pathways involved in angiogenesis, a critical process for tumor growth. However, they have different selectivity profiles.

Tivozanib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3.[\[5\]](#) Its high selectivity is thought to contribute to its efficacy and distinct safety profile.[\[6\]](#)

Sorafenib is a multi-kinase inhibitor that targets several kinases, including VEGF receptors 2 and 3, platelet-derived growth factor receptor (PDGFR), and RAF kinases.[\[7\]](#)[\[8\]](#)



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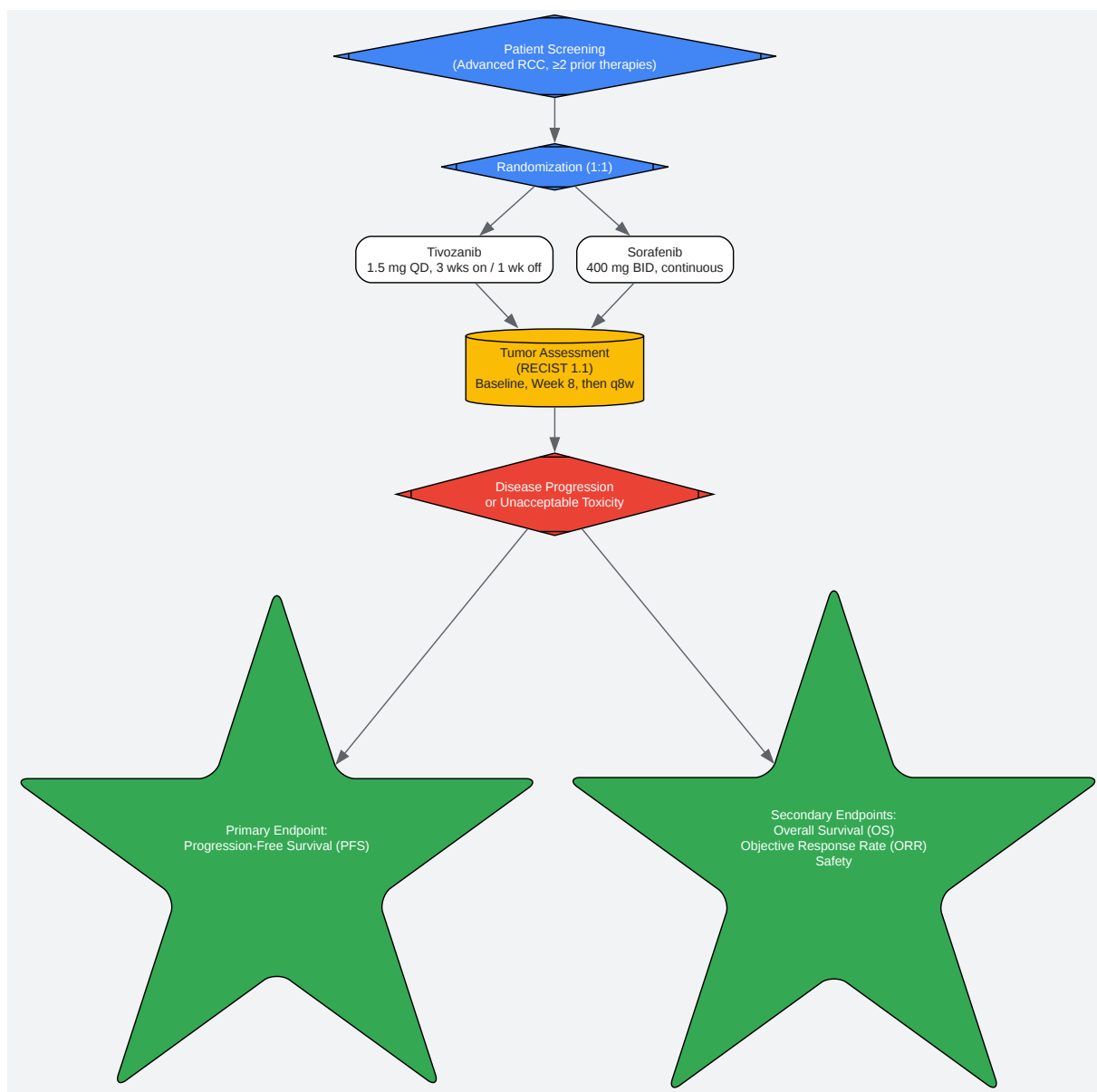
Caption: Signaling pathways targeted by Tivozanib and Sorafenib.

Experimental Protocols

TIVO-3 Trial Methodology

The TIVO-3 trial was a pivotal study providing key comparative data for tivozanib and sorafenib in a refractory setting.

- Study Design: A phase 3, randomized, controlled, open-label, multicenter study.[\[1\]](#)
- Patient Population: Patients with metastatic renal cell carcinoma who had failed two or three prior systemic regimens, one of which was a VEGFR TKI.[\[1\]](#)[\[3\]](#) Patients were required to have measurable disease according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[\[1\]](#)
- Randomization and Blinding: Patients were randomized 1:1 to receive either tivozanib or sorafenib. The study was open-label, meaning both investigators and patients were aware of the treatment being administered.[\[1\]](#)
- Dosing Regimens:
 - Tivozanib: 1.5 mg orally once daily for 21 days, followed by a 7-day rest period, in 28-day cycles.[\[1\]](#)
 - Sorafenib: 400 mg orally twice daily, continuously.[\[1\]](#)
- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent radiology review committee.[\[1\]](#)
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety and tolerability.[\[3\]](#)
- Tumor Assessment: Tumor assessments were performed at baseline, week 8, and every 8 weeks thereafter until disease progression, using RECIST 1.1 criteria.[\[5\]](#)



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Caption: TIVO-3 Clinical Trial Workflow.

Preclinical Evidence

Preclinical studies for both drugs laid the groundwork for their clinical development in RCC.

Tivozanib: Preclinical models demonstrated tivozanib's potent anti-tumor and anti-angiogenic effects. In rodent models of peritoneal disseminated tumors, tivozanib inhibited tumor-induced angiogenesis and the development of metastases.[5]

Sorafenib: In vivo and in vitro studies showed that sorafenib inhibits tumor growth and disrupts tumor microvasculature through antiproliferative, antiangiogenic, and pro-apoptotic effects. Its activity was observed across various tumor types in preclinical models.

Conclusion

Tivozanib offers a statistically significant improvement in progression-free survival for patients with advanced renal cell carcinoma who have been previously treated, when compared to sorafenib. This is accompanied by a manageable and distinct safety profile. While the improvement in PFS has been a consistent finding, a corresponding significant benefit in overall survival has not been demonstrated. The choice between these agents in a clinical or research setting may depend on the specific patient population, prior therapies, and the desired balance between efficacy and tolerability. For drug development professionals, the divergent outcomes in PFS and OS highlight the complexities of clinical trial endpoints and the need for further research into biomarkers that can predict response to these targeted therapies.

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